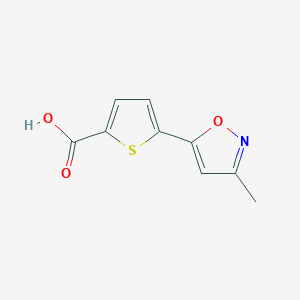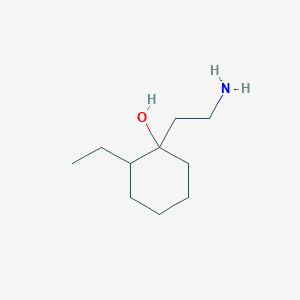
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is an organic compound that features both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of corresponding nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction . For example, the reduction of nitro compounds with hydrogen over a metal catalyst (such as platinum or nickel) or with lithium aluminum hydride can yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol exerts its effects depends on its interactions with molecular targets. For instance, the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Another compound with both amine and alcohol functional groups.
Tris(2-aminoethyl)amine: A compound with multiple amine groups, used as a chelating agent.
Uniqueness
1-(2-Aminoethyl)-2-ethylcyclohexan-1-ol is unique due to its specific cyclohexane ring structure with both amine and alcohol groups, which can influence its reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9,12)7-8-11/h9,12H,2-8,11H2,1H3 |
InChI Key |
ZPYOVDDDVRBWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


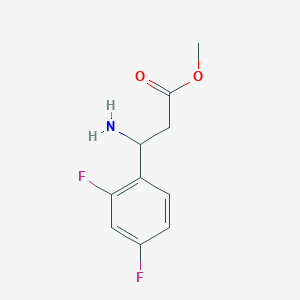
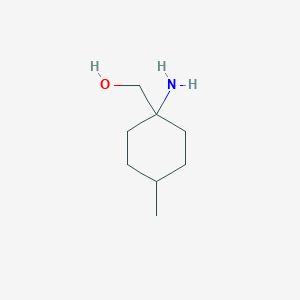
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
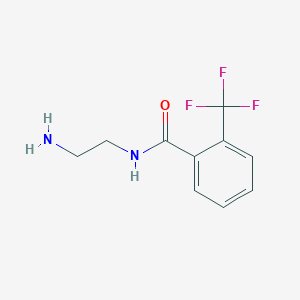
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)

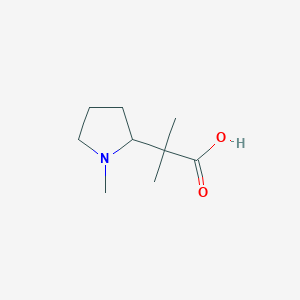
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)

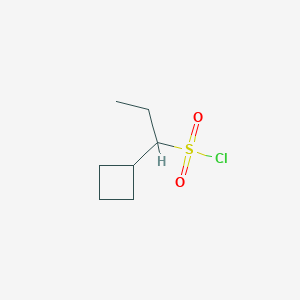

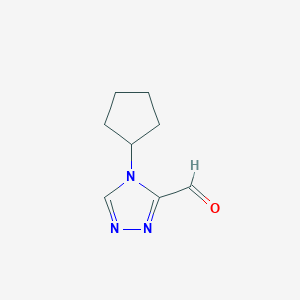
![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
